(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5E)-5-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazolo-thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinated solvents, strong bases, and transition metal catalysts.
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated compounds.
Scientific Research Applications
(5E)-5-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5E)-5-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Luteolin: A natural flavonoid with various pharmacological effects.
Uniqueness
(5E)-5-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique triazolo-thiazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H18ClN3O3S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H18ClN3O3S/c1-2-13-30-16-9-7-15(8-10-16)22-26-24-28(27-22)23(29)21(32-24)14-17-11-12-20(31-17)18-5-3-4-6-19(18)25/h3-12,14H,2,13H2,1H3/b21-14+ |
InChI Key |
FDBDSTXNJLPMQP-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=N2 |
Origin of Product |
United States |
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